molecular formula C13H17BF2O2S B14020618 2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14020618
M. Wt: 286.1 g/mol
InChI Key: WNLNTHGAKPKZQY-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis. This compound is known for its stability and versatility, making it a valuable building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-difluoro-6-(methylthio)phenylboronic acid with pinacol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids or alcohols.

    Reduction: Reduction reactions can convert the boron moiety to boranes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogenated reagents like bromine (Br2) or iodine (I2)

Major Products

    Oxidation: Boronic acids or alcohols

    Reduction: Boranes

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of boron-containing drugs, which have applications in cancer therapy and other medical treatments.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-oxygen complexes. These complexes can undergo various reactions, including nucleophilic substitution, elimination, and addition reactions. The boron moiety acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-6-methoxyphenylboronic acid
  • 2,3-Difluoro-6-(methylthio)phenyl)methanol
  • 2,3-Difluoro-6-(methylthio)phenol

Uniqueness

2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and ease of handling. Unlike some boronic acids, it is less prone to oxidation and hydrolysis, making it a more reliable reagent in various chemical reactions. Its unique structure also allows for selective functionalization, providing an advantage in complex synthetic pathways.

Properties

Molecular Formula

C13H17BF2O2S

Molecular Weight

286.1 g/mol

IUPAC Name

2-(2,3-difluoro-6-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)10-9(19-5)7-6-8(15)11(10)16/h6-7H,1-5H3

InChI Key

WNLNTHGAKPKZQY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)SC

Origin of Product

United States

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